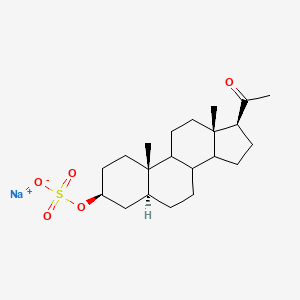

(3beta)-Allopregnanolone Sulfate Sodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3beta)-Allopregnanolone Sulfate Sodium Salt is a synthetic derivative of allopregnanolone, a neurosteroid that is naturally produced in the human body. This compound is known for its potential therapeutic effects, particularly in the field of neurology and psychiatry. It is a sulfate ester of allopregnanolone, which enhances its solubility and bioavailability.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3beta)-Allopregnanolone Sulfate Sodium Salt typically involves the sulfation of allopregnanolone. This process can be achieved by reacting allopregnanolone with sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the formation of the sulfate ester. The resulting product is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards.

化学反応の分析

Types of Reactions

(3beta)-Allopregnanolone Sulfate Sodium Salt undergoes various chemical reactions, including:

Hydrolysis: The sulfate ester can be hydrolyzed to regenerate allopregnanolone and sulfuric acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

Substitution: Nucleophilic reagents can be employed to replace the sulfate group.

Major Products

Hydrolysis: Allopregnanolone and sulfuric acid.

Oxidation: Oxidized derivatives of allopregnanolone.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Neurological Disorders

- Anxiety and Depression : Research indicates that (3beta)-Allopregnanolone Sulfate may have therapeutic effects in treating anxiety and depression due to its ability to modulate GABA_A receptors . Clinical studies have shown that neurosteroids can exert anxiolytic effects by influencing the activity of corticotrophin-releasing hormone neurons, which are critical in stress response .

- Epilepsy : The compound has been studied for its anticonvulsant properties. It has shown efficacy in reducing seizure activity in animal models, suggesting potential for therapeutic use in epilepsy management .

Pain Management

- Antinociceptive Effects : (3beta)-Allopregnanolone Sulfate has been investigated for its analgesic properties. Studies using voltage-clamp techniques have demonstrated that it can modulate sodium channels involved in pain signaling pathways, indicating a potential role in treating chronic pain conditions .

Neuroprotection

- Neuroprotective Effects : The compound has shown promise in promoting neuronal repair following injuries or lesions. Research indicates that it may enhance neurogenesis and protect against neurodegenerative processes, making it a candidate for treating conditions like Alzheimer's disease and multiple sclerosis .

Clinical Trials

- A clinical trial assessing the efficacy of (3beta)-Allopregnanolone Sulfate in patients with treatment-resistant depression reported significant improvements in mood and anxiety levels following administration .

Animal Studies

作用機序

The mechanism of action of (3beta)-Allopregnanolone Sulfate Sodium Salt involves its interaction with GABA_A receptors in the brain. It acts as a positive allosteric modulator, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) and leading to increased neuronal inhibition. This results in its anxiolytic, sedative, and anticonvulsant effects. The compound also influences other molecular targets and pathways, contributing to its overall pharmacological profile.

類似化合物との比較

Similar Compounds

Allopregnanolone: The parent compound, which lacks the sulfate group.

Pregnanolone: Another neurosteroid with similar effects but different structural features.

Estrone 3-Sulfate Sodium Salt: A sulfate ester of estrone with different biological activities.

Uniqueness

(3beta)-Allopregnanolone Sulfate Sodium Salt is unique due to its enhanced solubility and bioavailability compared to its parent compound, allopregnanolone. This makes it more suitable for therapeutic applications, particularly in conditions where rapid onset of action is desired.

生物活性

(3beta)-Allopregnanolone Sulfate Sodium Salt is a synthetic derivative of allopregnanolone, a neuroactive steroid known for its significant biological activities, particularly in the central nervous system (CNS). This article explores its biological activity, mechanism of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is characterized by its enhanced solubility and bioavailability compared to allopregnanolone. It functions primarily as a positive allosteric modulator of GABA_A receptors, which are crucial for inhibitory neurotransmission in the brain. This modulation leads to various pharmacological effects including anxiolytic, anticonvulsant, and neuroprotective actions .

The primary mechanism through which this compound exerts its effects is via GABA_A receptor modulation. By enhancing the inhibitory effects of GABA, it leads to increased neuronal inhibition. This mechanism contributes to several therapeutic effects:

- Anxiolytic Effects : The compound's ability to enhance GABAergic transmission reduces anxiety levels.

- Anticonvulsant Properties : It has shown efficacy in preventing seizures through its action on GABA_A receptors.

- Neuroprotection : The compound exhibits anti-apoptotic effects, potentially protecting neurons from damage due to excitotoxicity and inflammation .

Table 1: Summary of Key Research Findings

Case Study: Neuroprotection in Hypoxic Conditions

In a study by Fry et al., spiny mouse dams were treated with allopregnanolone prior to inducing birth asphyxia in their offspring. The treatment led to significant preservation of hippocampal function and reduced cell death markers in Purkinje cells, suggesting that allopregnanolone's neuroprotective properties are effective even under severe stress conditions .

Therapeutic Applications

The therapeutic applications of this compound are broad:

- Anxiety Disorders : Due to its anxiolytic properties, it is being explored as a treatment for anxiety disorders.

- Epilepsy : Its anticonvulsant effects make it a candidate for managing epilepsy.

- Neurodegenerative Diseases : Research indicates potential benefits in conditions like Alzheimer's disease due to its neuroprotective effects .

特性

IUPAC Name |

sodium;[(3S,5S,10S,13S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h14-19H,4-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t14-,15-,16?,17+,18?,19?,20-,21+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEMMUZNTWFYGK-OUJOLINGSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。